hydrogen [29H,31H-phthalocyaninesulphonato(3-)-N29,N30,N31,N32]cuprate(1-)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hydrogen [29H,31H-phthalocyaninesulphonato(3-)-N29,N30,N31,N32]cuprate(1-) is an organometallic compound with the molecular formula C32H15CuN8O3SHThis compound is part of the phthalocyanine family, which is known for its vibrant blue color and extensive use in dyes and pigments .
Preparation Methods
The synthesis of hydrogen [29H,31H-phthalocyaninesulphonato(3-)-N29,N30,N31,N32]cuprate(1-) typically involves the sulfonation of copper phthalocyanine. Industrial production methods often involve large-scale sulfonation processes under controlled conditions to ensure the consistency and purity of the final product .
Chemical Reactions Analysis
Hydrogen [29H,31H-phthalocyaninesulphonato(3-)-N29,N30,N31,N32]cuprate(1-) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonic acid groups to sulfonate salts.
Substitution: The sulfonic acid groups can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include sulfuric acid for sulfonation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The major products formed from these reactions are typically sulfonated derivatives of copper phthalocyanine .
Scientific Research Applications
Hydrogen [29H,31H-phthalocyaninesulphonato(3-)-N29,N30,N31,N32]cuprate(1-) has a wide range of scientific research applications:
Chemistry: It is used as a catalyst in various organic reactions due to its stable and reactive nature.
Biology: The compound is studied for its potential use in photodynamic therapy, where it can be activated by light to produce reactive oxygen species that can kill cancer cells.
Medicine: Research is ongoing into its use as a diagnostic agent in medical imaging techniques.
Industry: It is widely used as a pigment in the production of inks, paints, and plastics due to its vibrant blue color and stability
Mechanism of Action
The mechanism of action of hydrogen [29H,31H-phthalocyaninesulphonato(3-)-N29,N30,N31,N32]cuprate(1-) involves its ability to absorb light and transfer energy to molecular oxygen, producing reactive oxygen species. These reactive species can then interact with various molecular targets, leading to oxidative damage and cell death. This mechanism is particularly relevant in its application in photodynamic therapy .
Comparison with Similar Compounds
Hydrogen [29H,31H-phthalocyaninesulphonato(3-)-N29,N30,N31,N32]cuprate(1-) is unique due to its specific sulfonation pattern and copper center. Similar compounds include:
Copper phthalocyanine: Lacks the sulfonic acid groups, making it less soluble in water.
Cobalt phthalocyanine monosulfonate: Similar structure but with cobalt instead of copper, leading to different catalytic properties.
Iron phthalocyanine monosulfonate: Another similar compound with iron as the central metal, used in different catalytic applications
These comparisons highlight the unique properties of hydrogen [29H,31H-phthalocyaninesulphonato(3-)-N29,N30,N31,N32]cuprate(1-), particularly its solubility and reactivity, which make it valuable in various applications.
Properties
CAS No. |
28901-96-4 |
---|---|
Molecular Formula |
C32H15CuN8O3S.H C32H16CuN8O3S |
Molecular Weight |
656.1 g/mol |
IUPAC Name |
copper;2,11,20,29,37,39-hexaza-38,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13,15,17,19(39),20,22,24,26,28,30(37),31,33,35-nonadecaene-6-sulfonate;hydron |
InChI |
InChI=1S/C32H16N8O3S.Cu/c41-44(42,43)16-13-14-23-24(15-16)32-39-30-22-12-6-5-11-21(22)28(37-30)35-26-18-8-2-1-7-17(18)25(33-26)34-27-19-9-3-4-10-20(19)29(36-27)38-31(23)40-32;/h1-15H,(H-2,33,34,35,36,37,38,39,40,41,42,43);/q-2;+2 |
InChI Key |
LDDRWOFHRZOCDP-UHFFFAOYSA-N |
Canonical SMILES |
[H+].C1=CC=C2C(=C1)C3=NC4=NC(=NC5=C6C=CC(=CC6=C([N-]5)N=C7C8=CC=CC=C8C(=N7)N=C2[N-]3)S(=O)(=O)[O-])C9=CC=CC=C94.[Cu+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.